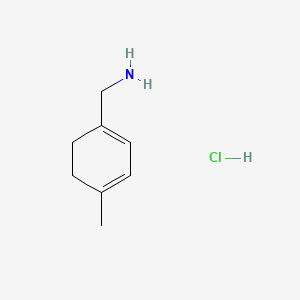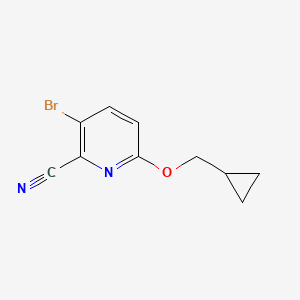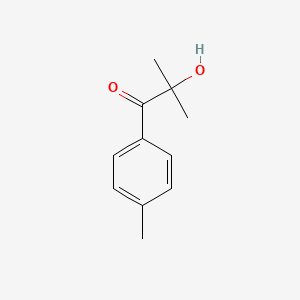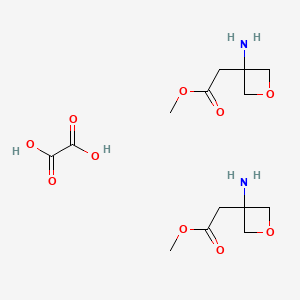![molecular formula C7H9ClO2 B13905960 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. The presence of the oxabicycloheptane ring system imparts significant strain to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic core with high stereoselectivity. The resulting product can then be further functionalized to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The bicyclic core can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Esters and Amides: Formed through substitution reactions.
Alcohols: Resulting from the reduction of the carbonyl chloride group.
Oxidized Derivatives: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Lacks the carbonyl chloride group but shares the bicyclic core.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring, offering different reactivity and applications.
7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: Features additional functional groups that modify its chemical properties.
Uniqueness
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9ClO2 |
|---|---|
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |
Clave InChI |
JJGKKDICTIBBCW-PBXRRBTRSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)Cl |
SMILES canónico |
C1CC2C(CC1O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)






![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)
![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)


![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

